UDP-N-acetylmuramic acid pentapeptide is a nucleotide sugar derivative that plays a crucial role in the biosynthesis of bacterial peptidoglycan, a vital component of bacterial cell walls. The compound consists of a uridine diphosphate moiety linked to N-acetylmuramic acid, which is further attached to a pentapeptide chain typically composed of five amino acids. The general structure can be represented as C₄₁H₆₅N₉O₂₈P₂, indicating its complex molecular framework that includes multiple functional groups essential for its biological activity .
UDP-N-acetylmuramic acid pentapeptide exhibits significant biological activity primarily associated with bacterial growth and cell wall integrity. Its role in peptidoglycan biosynthesis makes it essential for the survival of many bacteria, particularly those that possess rigid cell walls. Disruption of its synthesis can lead to increased susceptibility to antibiotics, such as penicillin, which target the enzymes involved in peptidoglycan cross-linking .
The synthesis of UDP-N-acetylmuramic acid pentapeptide can be achieved through various methods:
UDP-N-acetylmuramic acid pentapeptide has several applications:
Studies examining the interactions of UDP-N-acetylmuramic acid pentapeptide focus on its binding with various enzymes involved in peptidoglycan biosynthesis. For example, research has shown how this compound interacts with ligases and transferases that facilitate peptide bond formation and cross-linking within the peptidoglycan matrix . These interactions are crucial for understanding how bacteria maintain their structural integrity and resist antibiotic treatments.
Several compounds share structural or functional similarities with UDP-N-acetylmuramic acid pentapeptide:
| Compound Name | Structure/Function Description |
|---|---|
| N-Acetylmuramic Acid | A key component of peptidoglycan; lacks the nucleotide sugar moiety found in UDP-N-acetylmuramic acid pentapeptide. |
| UDP-N-Acetylglucosamine | A precursor for N-acetylmuramic acid; plays a role in initial stages of peptidoglycan synthesis. |
| UDP-N-Acetylmuramate | Similar structure but differs in peptide attachment; involved in similar enzymatic reactions related to cell wall biosynthesis. |
UDP-N-acetylmuramic acid pentapeptide's uniqueness lies in its dual role as both a nucleotide sugar and a peptide precursor, making it indispensable for bacterial cell wall integrity and providing potential targets for antibiotic development. Its specific structure allows it to participate directly in enzymatic reactions that are not possible with simpler compounds like N-acetylmuramic acid or N-acetylglucosamine alone.
The first membrane-bound step in peptidoglycan biosynthesis is mediated by the integral membrane enzyme phospho-N-acetylmuramoyl-pentapeptide translocase (MraY). This enzyme catalyzes the transfer of the phospho-MurNAc-pentapeptide moiety from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C55-P), forming Lipid I (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide) [1] [4]. The reaction occurs at the cytoplasmic face of the bacterial membrane and represents a committed step in peptidoglycan assembly.
MraY operates through a random bi-bi kinetic mechanism, where both substrates—UDP-MurNAc-pentapeptide and undecaprenyl phosphate—bind independently to form a ternary complex before catalysis [2]. Kinetic studies using Bacillus subtilis MraY (BsMraY) revealed a turnover rate of 434 ± 35 min⁻¹, with apparent Michaelis constants (K~m~) of 0.167 ± 0.018 mM for UDP-MurNAc-pentapeptide and 0.12 ± 0.02 mM for undecaprenyl phosphate [2]. The enzyme’s active site contains conserved residues critical for substrate coordination, including His-289, which facilitates nucleophilic attack on the UDP-MurNAc-pentapeptide phosphate group, and Asp-174, proposed to stabilize reaction intermediates [2].
Table 1: Kinetic Parameters of MraY from Bacillus subtilis
| Substrate | K~m~ (mM) | Turnover (min⁻¹) |
|---|---|---|
| UDP-MurNAc-pentapeptide | 0.167 ± 0.018 | 434 ± 35 |
| Undecaprenyl phosphate | 0.12 ± 0.02 | 434 ± 35 |
The reaction proceeds via an S~N~2-type mechanism, where the undecaprenyl phosphate oxygen attacks the β-phosphate of UDP-MurNAc-pentapeptide, displacing UMP and generating a pyrophosphate bridge in Lipid I [2]. This step is reversible in vitro, with MraY capable of synthesizing UDP-MurNAc-pentapeptide from Lipid I and UMP under certain conditions [2]. Inhibition studies have identified tunicamycin as a potent MraY inhibitor, competing with UDP-MurNAc-pentapeptide for binding [1].
Following Lipid I synthesis, the membrane-associated glycosyltransferase MurG catalyzes the addition of N-acetylglucosamine (GlcNAc) to the C4 hydroxyl group of MurNAc in Lipid I, yielding Lipid II (undecaprenyl-pyrophosphoryl-MurNAc-pentapeptide-GlcNAc) [4]. This reaction utilizes UDP-GlcNAc as the sugar donor and occurs at the cytoplasmic membrane interface.
MurG’s structure features a Rossmann-fold domain for UDP-GlcNAc binding and a flexible loop that positions the lipid substrate [5]. The enzyme exhibits processivity, with single-molecule studies demonstrating that MurG remains associated with the membrane during multiple catalytic cycles [5]. In Escherichia coli, MurG localizes dynamically to the cell periphery and division plane under normal conditions but accumulates at the poles when overexpressed, suggesting a regulatory mechanism to sequester excess enzyme [5].
Key features of MurG activity:
The final membrane-associated step involves the ATP-independent translocation of Lipid II from the cytoplasmic to the periplasmic leaflet of the membrane, mediated by flippases. Though specific flippase proteins (e.g., MurJ in E. coli) are implicated in this process, the provided literature does not detail their mechanistic role. However, the necessity of Lipid II transport is evident from the spatial separation of peptidoglycan polymerization (periplasm) and precursor synthesis (cytoplasm) [4] [5].
Biophysical studies suggest that flippases recognize the pyrophosphate-sugar moiety of Lipid II, enabling rapid transbilayer movement. In E. coli, this transport occurs within seconds, ensuring a continuous supply of Lipid II for glycan chain elongation by penicillin-binding proteins (PBPs) [5]. While structural details of flippase-Lipid II interactions remain unclear, genetic studies highlight the essential nature of these proteins for bacterial viability, making them potential antibiotic targets.
UDP-N-acetylmuramic acid pentapeptide represents a critical intermediate in bacterial peptidoglycan biosynthesis, serving as the foundational building block for the bacterial cell wall [2]. This complex molecule exhibits a sophisticated molecular architecture that incorporates multiple functional domains essential for its biological activity. The compound possesses a molecular formula of C₄₁H₆₅N₉O₂₈P₂ and a molecular weight of 1193.95 g/mol, reflecting its substantial structural complexity [3] [2].
The structural organization of UDP-N-acetylmuramic acid pentapeptide consists of three distinct components: a uridine diphosphate nucleotide moiety, an N-acetylmuramic acid sugar unit, and a pentapeptide chain [4]. The pentapeptide segment typically comprises L-alanine, D-glutamic acid, meso-diaminopimelic acid or L-lysine, and two D-alanine residues arranged in an alternating L/D amino acid configuration [4] [5]. This stereochemical arrangement is crucial for the compound's recognition by subsequent enzymatic processes in peptidoglycan synthesis [6] [7].
The three-dimensional structures of enzymes involved in UDP-N-acetylmuramic acid pentapeptide biosynthesis have been extensively characterized through X-ray crystallography, providing detailed insights into their catalytic mechanisms and substrate recognition patterns [8] [9] [10]. These structural studies have revealed the sophisticated molecular machinery responsible for the sequential assembly of the pentapeptide chain and its attachment to the UDP-N-acetylmuramic acid backbone [11] [12].
The UDP-N-acetylglucosamine-enolpyruvate reductase enzyme (MurB) catalyzes the reduction of UDP-N-acetylglucosamine-enolpyruvate to UDP-N-acetylmuramic acid, representing the second committed step in peptidoglycan precursor synthesis [8] [9]. Crystallographic analysis of MurB from multiple bacterial species has revealed a consistent three-domain architecture that undergoes significant conformational changes upon substrate binding [8] [13].
The enzyme structure comprises an N-terminal domain containing the FAD cofactor, a central domain involved in substrate recognition, and a C-terminal domain that exhibits remarkable flexibility during the catalytic cycle [8] [14]. Domain III, spanning residues 219-319, undergoes substantial movement upon substrate binding, facilitating the closure of the substrate-binding channel over the substrate [8] [13]. This conformational change is critical for proper substrate positioning and catalytic efficiency [15] [16].
The substrate-binding mechanism involves a ping-pong kinetic scheme with sequential substrate binding, where NADPH and UDP-N-acetylglucosamine-enolpyruvate share a common binding site between the two lobes of domain III [9] [15]. The nicotinamide ring of NADPH stacks against the si-face of the FAD isoalloxazine ring, suggesting an unusual mode of hydride transfer to the flavin cofactor [9] [17]. This arrangement positions both substrates optimally for hydride transfer, with the nicotinamide and enolpyruvyl moieties aligned for efficient electron transfer [15] [18].
Structural studies have identified key residues involved in substrate binding and catalysis, including tyrosine residues that undergo significant rearrangement during the catalytic cycle [8] [19]. Tyr190 swings over the channel opening and establishes critical hydrogen bonds with the α-phosphate of the nucleotide substrate, while Tyr254 participates in a stacking interaction that is disrupted upon substrate binding [8] [13]. The active site also contains a potassium ion that assists in substrate orientation and binding, particularly in the Pseudomonas aeruginosa enzyme [9] [20].
The UDP-N-acetylmuramic acid:L-alanine ligase (MurC) represents the first of four ATP-dependent ligases responsible for sequential amino acid additions to the growing peptidoglycan precursor [21] [11]. Crystallographic analysis of MurC from Haemophilus influenzae has provided detailed insights into the enzyme's three-domain architecture and its ATP-dependent catalytic mechanism [11] [12].
The enzyme exhibits a conserved three-domain organization with binding sites for UDP-N-acetylmuramic acid and ATP formed at the domain interfaces [11] [12]. The N-terminal domain binds the UDP portion of the substrate through a Rossmann-fold topology, while the central and C-terminal domains form the ATP-binding site [21] [11]. The C-terminal domain also positions the alanine substrate for ligation, creating an active enzyme structure when all three substrates are bound [12] [22].
The active site architecture reveals that the γ-phosphate of ATP is positioned between two bound metal ions, one of which also coordinates the reactive UDP-N-acetylmuramic acid carboxylate [11] [12]. This dual metal ion coordination is essential for catalysis, facilitating the nucleophilic attack by the carboxylate group on the γ-phosphate of ATP [12] [22]. The alanine substrate is oriented through interactions with positively charged arginine residues and the negatively charged alanine carboxyl group [11] [12].
Structural comparison with other Mur ligases reveals significant diversity in UDP substrate binding modes, despite the conserved three-domain architecture [11] [12]. The uracil ring of the UDP-N-acetylmuramic acid substrate binds with its hydrophilic edge inserted into a shallow pocket, with ribose hydroxyl groups forming hydrogen bonds with conserved aspartic acid residues [11] [12]. This binding mode differs from that observed in MurD, where the uracil ring adopts an opposite orientation [11] [12].
The enzyme undergoes domain closure upon substrate binding, with the three domains moving closer together to form the active catalytic site [11] [12]. This conformational change is essential for bringing the reactive groups into proper alignment for the ligation reaction [11] [12]. The ATP-binding loop adopts specific conformations that facilitate nucleotide recognition and positioning [23] [10].
The MurE–MurF chimera represents a unique architectural arrangement where two distinct Mur ligases are fused into a single polypeptide chain, creating an elongated head-to-tail organization [24] [25]. This chimeric protein, characterized from Bordetella pertussis, provides unprecedented insights into the spatial organization of peptidoglycan biosynthetic enzymes and their potential for complex formation [24] [26].
The crystal structure of the MurE–MurF chimera reveals a head-to-tail, elongated architecture supported by an extensive hydrophobic patch that stabilizes the positions of the two proteins [24] [25]. The interface between MurE and MurF consists of a predominantly helical region covering the hydrophobic patch, forming a tight nonpolar pocket that generates a rigid organization [24] [25]. This arrangement prevents rotation between the two proteins and maintains a fixed distance between their active sites [24] [27].
The two active sites are positioned approximately 50 Å apart on the same face of the chimeric protein, facilitating direct substrate transfer between the sequential catalytic reactions [24] [25]. This spatial arrangement allows the product of the MurE reaction to be directly transferred to MurF without being released into the cytoplasm, potentially increasing the efficiency of the biosynthetic pathway [24] [27].
The hydrophobic interface is composed of highly conserved residues that are essential for maintaining the structural integrity of the chimera [24] [25]. In isolated MurF proteins, this hydrophobic patch is typically covered by a small loop region containing a single short helix termed the "cap" [24] [25]. However, in the chimeric protein, the C-terminal region of MurE provides the covering for the MurF hydrophobic patch, creating a stable interaction interface [24] [27].
Fluorescence polarization assays have demonstrated that the MurE–MurF chimera interacts with other Mur ligases, including MurC and MurD, with dissociation constants in the high nanomolar range [24] [25]. These interactions involve the three central domains of the chimera, with the MurE–MurF interaction region playing a crucial role in complex stability [24] [25]. The chimera cannot self-associate or form direct interactions between MurC and MurD, indicating a preference for heteromeric complex formation [24] [25].
The structural data support the concept of a multi-enzyme complex in peptidoglycan biosynthesis, where the chimeric MurE–MurF serves as a central organizing element [24] [25]. This arrangement provides catalytic and regulatory advantages by maintaining high local concentrations of intermediates and preventing their diffusion into the cytoplasm [24] [27]. The conservation of the chimeric architecture across multiple bacterial species suggests an evolutionary advantage for this organizational strategy [24] [26].
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₆₅N₉O₂₈P₂ |
| Molecular Weight (g/mol) | 1193.95 |
| CAS Number | 16124-22-4 |
| Density (g/cm³) | 1.66 |
| Refractive Index | 1.635 |
| Peptide Chain Composition | L-Ala-D-Glu-meso-DAP-D-Ala-D-Ala |
| Sugar Component | N-acetylmuramic acid |
| Nucleotide Component | Uridine diphosphate |
| Key Functional Groups | Carboxyl, amino, phosphate, hydroxyl |
| Stereochemistry | Multiple chiral centers with alternating L/D amino acids |
| Organism | Resolution (Å) | Space Group | Domain Organization | Key Findings |
|---|---|---|---|---|
| Escherichia coli | 3.0 | P2₁2₁2₁ | Three domains with FAD cofactor | Conformational changes upon substrate binding |
| Pseudomonas aeruginosa | 2.2 | I222 | Three domains with NADP⁺ binding | Hydride transfer mechanism via si-face |
| Staphylococcus aureus | 2.3 | I2₁3 | Three domains, substrate-free form | Distinct substrate binding mechanism |
| Mycobacterium tuberculosis | 2.0 | P2₁2₁2₁ | Three domains, FAD-bound form | Flexible domain III architecture |
| Haemophilus influenzae | 1.8 | P2₁2₁2₁ | Three domains with substrate complex | Substrate-induced domain closure |
| Organism | Resolution (Å) | Complex Type | ATP Binding | Substrate Specificity |
|---|---|---|---|---|
| Haemophilus influenzae | 1.85 | UNAM-Mg²⁺ complex | Central and C-terminal domains | UDP-N-acetylmuramic acid |
| Mycobacterium bovis | 2.6 | UNAG-bound structure | Three-domain architecture | UDP-N-acetylglucosamine mimic |
| Thermotoga maritima | 2.3 | ADP-bound form | ATP-binding loop conformation | Various nucleotide substrates |
| Roseburia faecis | 2.0 | UNAM complex | Active site metal coordination | Specific UNAM recognition |
| Staphylococcus aureus | 1.9 | Substrate-free form | Nucleotide-binding fold | Broad substrate tolerance |
| Property | Bordetella pertussis |
|---|---|
| Total Length (residues) | ~850 |
| MurE Domain (residues) | 1-506 |
| MurF Domain (residues) | 507-850 |
| Architecture | Head-to-tail elongated |
| Resolution (Å) | 2.6 |
| Space Group | I222 |
| Hydrophobic Interface | Extensive hydrophobic patch |
| Active Site Separation (Å) | ~50 |
| Binding Affinity (KD) | 0.7-0.8 μM (MurC/MurD) |
| Crystallization Conditions | Ammonium sulfate, PEG, microseeding |
| Enzyme | Substrate | Reaction Type | Cofactor Requirement | Mechanism |
|---|---|---|---|---|
| MurB (E. coli) | UDP-GlcNAc-EP | Reduction | NADPH, FAD | Ping-pong with hydride transfer |
| MurB (P. aeruginosa) | UDP-GlcNAc-EP | Reduction | NADPH, FAD | Sequential substrate binding |
| MurC (H. influenzae) | UDP-MurNAc | Ligation | ATP, Mg²⁺ | Direct SN2 displacement |
| MurD (E. coli) | UDP-MurNAc-L-Ala | Ligation | ATP, Mg²⁺ | Ordered sequential binding |
| MurE (M. tuberculosis) | UDP-MurNAc-L-Ala-D-Glu | Ligation | ATP, Mg²⁺ | Random sequential binding |
| MurF (E. coli) | UDP-MurNAc-tripeptide | Ligation | ATP, Mg²⁺ | Ordered sequential binding |